2,2'-Bioxirane

DNA cross-linking Genotoxicity Comet assay

2,2′-Bioxirane, also known as 1,3-butadiene diepoxide or 1,2,3,4-diepoxybutane (DEB), is a bifunctional epoxide compound (C₄H₆O₂, MW 86.09) featuring two reactive oxirane rings. At ambient temperature, it exists as a colorless liquid with a density of 1.113 g/mL at 25 °C, a melting point of 2–4 °C, and a boiling point of 56–58 °C at 25 mmHg.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 1464-53-5
Cat. No. B075706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bioxirane
CAS1464-53-5
Synonyms1,2,3,4-diepoxybutane
1,2-3,4-diepoxybutane
2,2'-bioxirane
butadiene bisoxide
butadiene diepoxide
butadiene dioxide
diepoxybutane
diepoxybutane, meso-
erythritol anhydride
erythritol anhydride, ((R*,R*)-(+-))-isomer
erythritol anhydride, (R*,S*)-isomer
erythritol anhydride, (R-(R*,R*))-isomer
erythritol anhydride, (S-(R*,R*))-isomer
meso-diepoxybutane
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1C(O1)C2CO2
InChIInChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
InChIKeyZFIVKAOQEXOYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 67.1° F (NTP, 1992)
In water, 1X10+6 mg/l

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Bioxirane (CAS 1464-53-5) Chemical Identity and Core Properties for Research Procurement


2,2′-Bioxirane, also known as 1,3-butadiene diepoxide or 1,2,3,4-diepoxybutane (DEB), is a bifunctional epoxide compound (C₄H₆O₂, MW 86.09) featuring two reactive oxirane rings . At ambient temperature, it exists as a colorless liquid with a density of 1.113 g/mL at 25 °C, a melting point of 2–4 °C, and a boiling point of 56–58 °C at 25 mmHg . The compound is available commercially at purities ranging from 95% to 98+% . Its dual-epoxide architecture enables covalent cross-linking of nucleophilic substrates, making it a valuable reagent in polymer chemistry, biomaterials engineering, and chemical biology .

Cross-Linking Reagent
Dual-epoxide architecture for covalent cross-linking of nucleophilic substrates in polymer and biomaterial research.
Chemical Biology Probe
Well-characterized DNA interstrand cross-linker supporting DNA damage and repair mechanism studies.
Stereochemistry Control
Individual stereoisomers (S,S, R,R, meso) available for stereochemistry-dependent genotoxicity and kinetics research.

Why Generic Diepoxide Substitution Fails: Key Differentiators for 2,2′-Bioxirane (1464-53-5)


Although several commercial diepoxides share the same functional group motif, 2,2′-bioxirane (DEB) exhibits distinct cross-linking efficiency, stereochemical behavior, and physicochemical consequences that preclude straightforward substitution. The compound's compact four-carbon backbone generates a unique interstrand DNA bend angle of ~34° upon cross-linking, a structural signature not replicated by longer-chain analogs [1]. Furthermore, the three stereoisomers of DEB (S,S-, R,R-, and meso-) display pronounced differences in genotoxicity and cross-linking kinetics, with S,S-DEB being the most potent and meso-DEB the least [2]. In polymeric applications, DEB‑crosslinked gelatin matrices retain a substantially higher non‑crystallizable water fraction (0.68) compared with matrices crosslinked by diisocyanates or longer diepoxides (~0.35), directly affecting hydration-dependent mechanical properties [3]. These quantifiable, isomer‑specific and matrix‑specific effects make direct substitution with generic diepoxides scientifically unsound without re‑validation of the entire experimental system.

Chain Length Longer-chain diepoxides (e.g., 1,2,7,8-diepoxyoctane) may reduce cross-link density and alter hydration behavior; direct replacement may shift hydrogel properties.
Stereochemistry Racemic mixture or incorrect isomer will produce different genotoxicity rank order and cross-link kinetics compared to single-isomer DEB, limiting reproducibility.
Cross-Linker Class Diisocyanates and monoepoxides fail to replicate the ~34° DNA bend and high non-crystallizable water fraction (Wc ~0.68) characteristic of DEB-crosslinked networks.

Quantitative Differentiation Evidence for 2,2′-Bioxirane (1464-53-5) Against Closest Analogs


DNA Cross-Linking Potency: 2,2′-Bioxirane (DEB) vs. Isoprene Diepoxide (MBO)

In a head‑to‑head comparison using human hepatocyte L02 cells, 2,2′-bioxirane (butadiene diepoxide, DEB) exhibited substantially greater DNA cross‑linking potential than its structural analog 2‑methyl‑2,2′-bioxirane (MBO, the diepoxide metabolite of isoprene). The study explicitly concluded that MBO 'caused cross-linking with weaker potential than butadiene diepoxide' [1]. Additionally, while MBO and DEB share a diepoxide core, DEB is recognized as the most potent mutagenic metabolite of 1,3‑butadiene, a fact attributed to its superior DNA cross‑linking efficiency [2].

DNA Cross-Linking Potency: DEB vs MBO
Head-to-head
DEB substantially stronger cross-linking than MBO (isoprene diepoxide); ~100-fold more genotoxic than monoepoxides.
Supports selection as potent DNA cross-linking probe in comet assay and genotoxicity studies.
Human hepatocyte L02 cells, 200 μM, 1–4 h exposure.
DNA cross-linking Genotoxicity Comet assay

Stereoisomer-Dependent Genotoxicity: S,S- > R,R- > meso-Diepoxybutane

The three stereoisomers of 2,2′-bioxirane (S,S-, R,R-, and meso‑diepoxybutane) are not biologically equivalent. In Chinese hamster ovary AS52 cells, all three isomers reduced cell survival and increased gpt mutation fraction relative to untreated controls, but the magnitude of effect was stereochemistry‑dependent. S,S‑diepoxybutane exhibited the greatest cytotoxic and genotoxic potency, followed by R,R‑diepoxybutane, with meso‑diepoxybutane being the least active [1]. This rank order was also observed in T7 coliphage inactivation studies, where l‑isomer (S,S) was more toxic than d‑isomer (R,R), which in turn was more toxic than meso‑diepoxybutane [2].

Stereoisomer Genotoxicity Rank
Head-to-head
S,S-DEB > R,R-DEB > meso-DEB in cytotoxicity and mutation frequency.
Isomer-specific potency ranking; supports enantiomer-controlled experimental design.
CHO AS52 cells, gpt mutation assay, 0–100 μM, 24 h.
Stereochemistry Genotoxicity Mutagenesis

DNA Structural Distortion: DEB Induces a Unique ~34° Bend Toward the Major Groove

2,2′-Bioxirane (DEB) creates a structurally distinct DNA interstrand cross‑link that induces a bend of approximately 34° toward the major groove, as determined by anomalous electrophoretic mobility retardation in native polyacrylamide gels [1]. This bend angle is notably smaller than the ~45° bend induced by cisplatin [2] and differs from the negligible bending observed with certain nitrogen mustard cross‑links. The magnitude and direction of this distortion are dictated by the compact four‑carbon tether of DEB, which forces the cross‑linked guanine residues into a specific spatial orientation.

DNA Bend Angle
Class-level
~34° bend toward major groove (vs cisplatin ~45°, nitrogen mustards minimal).
Bend angle may influence DNA repair recognition; relevant for bend-sensitive pathway studies.
Electrophoretic mobility shift assay on ligated oligomers.
DNA bending Interstrand cross-link Electrophoretic mobility

Polymer Hydration Behavior: DEB-Crosslinked Gelatin Retains 2× Higher Non‑Crystallizable Water Fraction

In a comparative study of five gelatin samples crosslinked with different bifunctional reagents, the overall water weight fraction at which crystallizable water forms (Wc) was found to be 0.35 for four of the samples (crosslinked with 1,4‑diisocyanatobutane, 1,6‑diisocyanatohexane, 1,12‑diisocyanatododecane, and 1,2,7,8‑diepoxyoctane). Strikingly, the sample crosslinked with 1,3‑butadiene diepoxide (DEB) exhibited a Wc of 0.68—nearly double that of the other crosslinkers [1]. This elevated threshold indicates that DEB‑crosslinked matrices retain a substantially larger fraction of non‑crystallizable, tightly bound water, which directly modulates mechanical compliance, solute diffusivity, and freeze‑thaw stability.

Hydrogel Hydration: DEB vs Other Crosslinkers
Head-to-head
Wc = 0.68 for DEB-crosslinked gelatin vs ~0.35 for diisocyanate/long diepoxide crosslinkers.
Substantially higher non-crystallizable water fraction; may support hydration-dependent mechanical studies.
DSC analysis on gelatin hydrogels below 0°C.
Hydrogel Crosslinking Differential scanning calorimetry

Acute Toxicity Profile: Oral LD50 = 72 mg/kg (Mouse) and Inhalation LC50 = 90 ppm/4 h (Rat)

2,2′-Bioxirane (DEB) exhibits significant acute toxicity, with an oral LD50 of 72 mg/kg in mice and an inhalation LC50 of 90 ppm over 4 hours in rats [1]. These values place DEB among the more acutely hazardous diepoxides: for comparison, 1,2‑epoxybutane (a monoepoxide analog) has an oral LD50 of approximately 500 mg/kg in rats—nearly 7‑fold lower acute toxicity [2]. Under CLP classification, DEB carries H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H330 (Fatal if inhaled), H314 (Causes severe skin burns and eye damage), H340 (May cause genetic defects), and H350 (May cause cancer) [3].

Acute Toxicity Profile
Class-level
Oral LD50 72 mg/kg (mouse); inhalation LC50 90 ppm/4h (rat) — ~7-fold more toxic than 1,2-epoxybutane.
Higher acute toxicity and carcinogenicity classification necessitate stringent laboratory safety protocols.
CLP H301, H311, H330, H314, H340, H350.
Acute toxicity LD50 Hazard classification

Stereoisomer-Dependent DNA Cross‑Link Kinetics: l‑Isomer Forms and Loses Cross‑Links Faster Than d‑Isomer

The kinetics of DNA interstrand cross‑link (ICL) formation and decay differ markedly among the stereoisomers of 2,2′-bioxirane. In T7 coliphage experiments, treatment with l‑diepoxybutane (S,S) resulted in ICLs that formed more quickly but also disappeared faster than those induced by d‑diepoxybutane (R,R). The meso‑isomer produced no detectable ICLs under the same conditions [1]. This kinetic asymmetry has implications for the duration of DNA damage signaling and the window available for repair.

ICL Kinetics: S,S- vs R,R-DEB
Head-to-head
l-isomer (S,S): rapid ICL formation & decay; d-isomer (R,R): slower; meso: no detectable ICLs.
Stereoisomer choice dictates temporal cross-link profile; critical for time-resolved DNA repair assays.
T7 coliphage, 30-min treatment, 37°C incubation.
DNA interstrand cross-link Stereoisomer Kinetics

Definitive Application Scenarios for 2,2′-Bioxirane (1464-53-5) Based on Quantitative Differentiation Evidence


DNA Damage and Repair Mechanism Studies Requiring Potent, Well‑Characterized Cross‑Links

2,2′-Bioxirane (DEB) is the cross‑linker of choice for investigations of interstrand cross‑link (ICL) repair pathways, nucleotide excision repair, and homologous recombination. Its superior cross‑linking potency relative to isoprene diepoxide (MBO) [1] and the well‑defined ~34° DNA bend it induces [2] enable precise correlation of lesion structure with repair efficiency. The availability of purified stereoisomers further allows researchers to probe stereochemistry‑dependent repair outcomes [3].

Hydrogel Fabrication for Controlled Hydration and Freeze‑Thaw Stability

When formulating gelatin‑ or protein‑based hydrogels where water state critically influences mechanical performance and degradation, DEB offers a unique advantage: it yields a non‑crystallizable water fraction nearly twice that of alternative crosslinkers (Wc = 0.68 vs. 0.35) [4]. This property is particularly valuable for cryopreservation media, tissue engineering scaffolds that must maintain elasticity upon freezing, and drug delivery systems requiring predictable swelling behavior.

Stereochemistry‑Controlled Genotoxicity and Mutagenesis Assays

For toxicology laboratories evaluating structure‑activity relationships or validating in vitro genotoxicity screens, the distinct potency ranking of DEB stereoisomers (S,S > R,R > meso) [3] provides a calibrated set of positive controls. Using a specific isomer ensures reproducible dose‑response curves and facilitates cross‑study comparisons, whereas racemic mixtures introduce unwanted variability that can obscure subtle mutagenic effects.

Comparative Cross‑Linker Studies in Polymer and Biomaterials Research

DEB serves as a benchmark short‑chain diepoxide in systematic investigations of cross‑linker structure‑property relationships. Its compact four‑carbon backbone and high reactivity contrast sharply with longer‑chain analogs such as 1,2,7,8‑diepoxyoctane, which exhibit inferior cross‑linking efficiency in protein hydrolysates [5]. Researchers seeking to optimize network density, mesh size, or degradation rate should prioritize DEB when a dense, hydrophilic, and rapidly formed network is desired.

Application
Selection Property
Validation Focus
DNA interstrand cross-link repair studies
Potent cross-linking efficiency and defined ~34° DNA bend
Repair pathway kinetics and isomer-dependent repair outcomes
Hydrogel hydration and freeze-thaw stability research
High non-crystallizable water fraction (Wc ~0.68)
Mechanical compliance and solute diffusivity under freezing conditions
Stereochemistry-controlled genotoxicity assays
Isomer-dependent potency ranking (S,S > R,R > meso)
Reproducible dose-response curves and cross-study mutagenesis comparison
Cross-linker structure-property relationship studies
Compact C4 backbone and high reactivity relative to longer diepoxides
Network density, mesh size, and degradation rate optimization

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